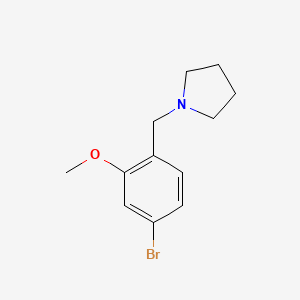

1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine

Vue d'ensemble

Description

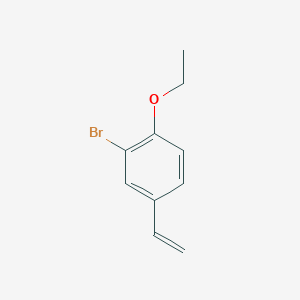

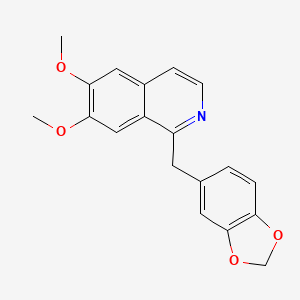

“1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine” is a chemical compound. It’s important to note that the compound is closely related to 4-Bromo-2-methoxybenzyl alcohol . This compound is used in azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like solubility, melting point, and molecular weight. The related compound 4-Bromo-2-methoxybenzyl alcohol is insoluble in water and has a molecular weight of 217.06 g/mol .Applications De Recherche Scientifique

Chemistry and Properties

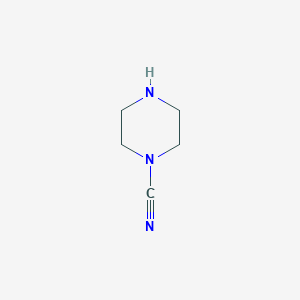

1-(4-Bromo-2-methoxy-benzyl)-pyrrolidine, due to its structural components, may be involved in various chemical interactions and possess unique properties. The chemistry and properties of compounds containing benzimidazole and benzthiazole, which are structurally related to this compound, have been extensively reviewed. These compounds demonstrate a range of properties such as spectroscopic characteristics, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011). Similarly, the presence of the pyrrolidine ring, a common nitrogen heterocycle in medicinal chemistry, is known to influence the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).

Role in Drug Discovery

The pyrrolidine ring, a significant component of this compound, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The saturation and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of the pharmacophore space, contributing significantly to the molecule's stereochemistry. The non-planarity of the ring, known as “pseudorotation,” further enhances the three-dimensional coverage, making it a versatile scaffold for designing novel biologically active compounds. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates due to varied binding modes to enantioselective proteins (Li Petri et al., 2021).

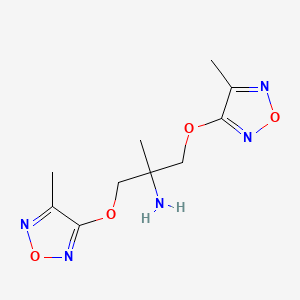

Potential for Application in Optoelectronic Materials

Compounds like this compound, which contain pyridine and benzene rings, may also be of interest in the development of optoelectronic materials. The review of quinazolines and pyrimidines, which are structurally related, indicates that incorporating these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are useful for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these compounds are significant, and their incorporation into materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is noteworthy (Lipunova et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides, which have a similar structure, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that donates an electron pair to form a chemical bond, interacts with the benzylic halide, leading to the substitution of the halide .

Biochemical Pathways

Based on its structure, it can be inferred that it might be involved in various biochemical reactions, including those involving nucleophilic substitution .

Result of Action

The compound’s interactions with its targets could lead to various biochemical changes, depending on the specific targets and the nature of the interactions .

Propriétés

IUPAC Name |

1-[(4-bromo-2-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-8-11(13)5-4-10(12)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJGAGNSVPPLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)

![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)

![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)